Cis-4-Methoxy-2-methyl-piperidine hydrochloride is a chemical compound belonging to the piperidine class, characterized by a piperidine ring with a methoxy and a methyl group at specific positions. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.
This compound is classified under:
The synthesis of cis-4-Methoxy-2-methyl-piperidine hydrochloride typically involves the following methods:
The synthesis process may require specific conditions such as temperature control, pressure adjustments, and the use of catalysts like palladium or nickel to enhance reaction efficiency. The purity of the final product is often confirmed through techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Cis-4-Methoxy-2-methyl-piperidine hydrochloride has a molecular formula of CHClNO. The structural representation includes:
The compound's molecular weight is approximately 175.62 g/mol. The stereochemistry is significant, with the "cis" configuration indicating that substituents are on the same side of the piperidine ring.
Cis-4-Methoxy-2-methyl-piperidine hydrochloride can undergo various chemical reactions:
Reactions typically require controlled environments, including inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions.
The mechanism of action for cis-4-Methoxy-2-methyl-piperidine hydrochloride primarily involves its interaction with specific receptors in biological systems. Although detailed mechanisms are still under investigation, it is believed that this compound may act as an agonist or antagonist at certain neurotransmitter receptors, potentially affecting pathways related to mood regulation and cognition.
Research indicates that compounds within this class may influence dopamine and serotonin pathways, which are crucial for various neurological functions .
Cis-4-Methoxy-2-methyl-piperidine hydrochloride finds applications in various scientific fields:
This compound represents a significant interest in both academic research and industrial applications, particularly concerning its pharmacological potential and synthetic utility within medicinal chemistry.
Piperidine—a six-membered heterocycle with one nitrogen atom and five sp³-hybridized carbon atoms—represents one of the most privileged scaffolds in pharmaceutical chemistry. The significance of cis-4-Methoxy-2-methyl-piperidine hydrochloride derives from its structural optimization of three key properties: conformational rigidity, hydrogen-bonding capability, and stereochemical diversity. The piperidine ring adopts a stable chair conformation where substituents at the 2- and 4-positions can occupy equatorial or axial orientations, directly influencing target binding affinity. The methoxy group provides an H-bond acceptor site, while the methyl group enhances steric specificity, collectively enabling precise molecular interactions with biological targets [1] [7].
This compound exemplifies advanced piperidine functionalization strategies developed to overcome limitations of early derivatives. Unlike flat aromatic systems, the saturated piperidine core offers 3D structural complexity that improves target selectivity and reduces off-target effects—a principle formalized as "escape from flatland" in drug design [5]. The hydrochloride salt form enhances aqueous solubility, addressing a historical challenge in piperidine-based drug bioavailability [7].
Table 1: Therapeutic Applications of Select Piperidine-Containing Drugs
Drug Name | Therapeutic Class | Key Piperidine Motif | Biological Target |
---|---|---|---|
Crizotinib | Anticancer (ALK/ROS1 inhibitor) | 2,6-Disubstituted piperidine | Anaplastic lymphoma kinase |
Aliskiren | Antihypertensive (Renin inh.) | 3,5-Disubstituted piperidine | Renin aspartic protease |
Donepezil | Alzheimer's therapy | Benzylpiperidine | Acetylcholinesterase |
Melperone | Antipsychotic | 4-Fluoropiperidine | Dopamine D2 receptor |
BTZ043 (PBTZ169) | Antitubercular | Piperidine-benzothiazinone | Decaprenylphosphoryl-β-D-ribose oxidase |
The cis-relative configuration of the 4-methoxy and 2-methyl substituents in this piperidine derivative is pharmacologically decisive. Stereochemistry governs three-dimensional interactions with chiral binding pockets, where epimeric pairs can exhibit drastic potency differences. In renin inhibitors, for example, the (3S,5R)-piperidine configuration in Aliskiren analogs shows >100-fold higher binding affinity than the (3R,5S)-epimer due to optimal positioning within the enzyme's S3sp subpocket [6]. The methoxy group's equatorial orientation in the cis-isomer reduces steric clash with protein residues while enabling hydrogen bonding to catalytic site amino acids like Thr77 [6].
Recent synthetic advances enable precise stereocontrol during piperidine functionalization. Asymmetric desymmetrization of meso-cyclic anhydrides using cinchona alkaloid catalysts can yield enantiomerically pure (>99% ee) 3,5-disubstituted piperidines [6]. For 2,4-disubstituted systems like our target compound, transition-metal-catalyzed hydrogenations (e.g., Ru, Ir, Pd) achieve diastereoselective reductions of pyridine precursors, often with axial fluorine preferences in fluorinated analogs [7]. The stereochemical integrity is maintained during salt formation, as confirmed by X-ray crystallography of hydrochloride salts [6].
Table 2: Impact of Stereochemistry on Piperidine Drug Activity
Piperidine Scaffold | Stereochemistry | Biological Activity | Molecular Rationale |
---|---|---|---|
3,5-Disubstituted renin inh. | (3S,5R) | IC₅₀ = 0.3 nM (buffer) | Optimal H-bond to Thr77; S3sp pocket fit |
3,5-Disubstituted renin inh. | (3R,5S) | IC₅₀ > 300 nM | Steric clash with flap β-hairpin loop |
Fluoropiperidines | All-cis-2,3,5-trisub. | >20:1 dr vs. trans | Axial F positions enhance membrane permeability |
4-Hydroxy-2-methylpiperidine | cis-(2S,4R) | 60% oral bioavailability (rat) | Reduced first-pass metabolism |
Piperidine's journey in medicinal chemistry began with natural product isolation—exemplified by piperine from black pepper (1794) and sedamine alkaloids (early 1900s)—which revealed foundational bioactivities. The first synthetic piperidine drugs emerged in the 1950-70s as neurological agents (e.g., methylphenidate) exploiting the nitrogen's basicity for blood-brain barrier penetration. The 1980-90s witnessed strategic advances in stereoselective synthesis, enabling drugs like the renin inhibitor Aliskiren (2007) that required chiral 3,5-disubstituted piperidines with strict (3S,5R)-configuration [6].
The new millennium introduced halogenated piperidines, particularly fluorinated derivatives, to enhance bioavailability and CNS penetration. Palladium-catalyzed hydrogenation of fluoropyridines now delivers all-cis-fluoropiperidines—key motifs in Melperone and Dyclonine analogs [7]. Concurrently, spirocyclic piperidines like the spiropiperidine-embedded compound 1 (anticancer agent) emerged, providing greater three-dimensionality to engage complex binding sites [5]. The latest evolution incorporates piperidinones as carbonyl-containing bioisosteres, accessible via interrupted hydrogenation strategies that trap unsaturated intermediates [7].
Table 3: Milestones in Piperidine Pharmacophore Development
Era | Innovation | Representative Drug/Compound | Therapeutic Impact |
---|---|---|---|
Pre-1950s | Natural product isolation | Piperine | Foundation for bioavailability studies |
1950-1980 | Simple N-alkyl derivatives | Methylphenidate | CNS penetration proof-of-concept |
1980-2000 | Chiral 3,5-disubstituted systems | Aliskiren precursors | High-selectivity enzyme inhibition |
2000-2010 | Fluorinated piperidines | cis-Fluoropiperidines (Melperone analog) | Enhanced metabolic stability |
2010-Present | Spirocyclic/condensed derivatives | Spirochromanone anticancer agents | Target engagement in protein-protein interfaces |
The synthesis of cis-4-Methoxy-2-methyl-piperidine hydrochloride epitomizes modern pharmacophore design: stereochemical precision (cis-configuration), polarity tuning (methoxy group), and salt formation (hydrochloride) collectively address historical challenges of piperidine-based drugs—limited solubility, metabolic instability, and target promiscuity [5] [7]. Its utility as a building block continues to expand through catalytic reductive amination and stereospecific substitutions, enabling next-generation therapeutics targeting neurological disorders, oncology, and infectious diseases.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: